molecular formula C20H13NO3 B3269327 1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione CAS No. 50834-31-6

1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione

Cat. No.: B3269327
CAS No.: 50834-31-6
M. Wt: 315.3 g/mol
InChI Key: OCVSIIQVYUIGSL-UHFFFAOYSA-N
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Description

Overview of Anthraquinone (B42736) Derivatives in Advanced Chemical and Biological Research

Anthraquinone derivatives represent a major class of quinoid compounds, with hundreds of unique structures identified from both natural sources and synthetic routes. rsc.orgnih.gov Naturally, they are widespread in organisms such as fungi, plants, and lichens. nih.govnih.gov In scientific research, these compounds have garnered consistent interest due to their unique chemical properties, which have been harnessed for a range of purposes. liberty.edu

The broad utility of anthraquinone derivatives stems from their remarkable chemical diversity and associated biological activities. nih.gov They are foundational molecules in the manufacturing of dyes and pigments for textiles. liberty.edubiointerfaceresearch.com Beyond their chromatic properties, these compounds are the subject of intensive investigation for their pharmacological potential. Research has demonstrated that various anthraquinone derivatives possess significant biological activities, including anticancer, antioxidant, antimicrobial (antibacterial and antifungal), anti-inflammatory, and antiviral properties. rsc.orgbiointerfaceresearch.comresearchgate.net Their ability to act as regulators of reactive oxygen species (ROS) and their potential as neuroprotective agents are also areas of active study. nih.govresearchgate.net

Significance of Substituted Anthracene-9,10-diones in Modern Medicinal Chemistry and Materials Science Investigations

The strategic placement of various functional groups onto the anthracene-9,10-dione core gives rise to substituted derivatives with tailored properties, making them highly significant in both medicinal chemistry and materials science.

In medicinal chemistry , substituted anthracene-9,10-diones are recognized as a critically important class of compounds, particularly in the search for novel therapeutic agents. nih.gov Amino-substituted derivatives, in particular, are prominent candidates for anticancer drugs. nih.govepa.gov A notable example is Mitoxantrone, a synthetic anthracenedione derivative used clinically in cancer chemotherapy and for the treatment of multiple sclerosis. nih.govnih.gov The antiproliferative activity of these compounds is a major focus of research, with numerous studies aiming to synthesize and evaluate new analogues with improved efficacy and selectivity against cancer cells. acs.orgnih.gov The broad bioactivity of these derivatives also extends to antiviral, antibacterial, and anti-inflammatory applications. biointerfaceresearch.com

In the field of materials science , the unique photophysical and electronic properties of substituted anthracene-9,10-diones are extensively explored. Their stable, conjugated aromatic system makes them suitable for applications in electronic and photonic devices, such as organic light-emitting diodes (OLEDs). mdpi.comrsc.org The fluorescence properties of certain derivatives allow for their use as probes in biological systems and for cellular bioimaging. mdpi.com Furthermore, their traditional and ongoing use as high-performance dyes, pigments, and analytical reagents underscores their versatility and importance in various industrial and scientific applications. biointerfaceresearch.comresearchgate.net

Table 1: Investigated Biological Activities of Substituted Anthracene-9,10-dione Derivatives

Biological Activity Description Key References
Anticancer / Antiproliferative Inhibition of cancer cell growth and proliferation. A primary focus of research, with some derivatives used in clinical chemotherapy. nih.govepa.govnih.govnih.gov
Antimicrobial Activity against bacteria and fungi, indicating potential for development as new anti-infective agents. biointerfaceresearch.comresearchgate.net
Antiviral Inhibition of various viruses, including HIV and human cytomegalovirus (HCMV), as well as potential as anti-influenza agents. biointerfaceresearch.com
Anti-inflammatory Regulation of inflammatory mediators, with some derivatives showing significant inhibition of nitric oxide, TNF-α, and IL-1β production. nih.gov
Neuroprotective Potential to protect nerve cells from damage or degeneration, with some compounds showing inhibitory activity against monoamine oxidase (MAO). researchgate.net
Antioxidant Ability to scavenge free radicals and prevent oxidative damage, contributing to their other pharmacological actions. nih.govbiointerfaceresearch.com

Structural Context and Rationale for Academic Inquiry into 1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione and Related Anthracene-9,10-dione Structures

The specific structure of this compound provides a clear rationale for its investigation. The molecule is built upon the anthracene-9,10-dione scaffold, which is known to be a privileged structure in medicinal chemistry. The key feature is the substituent at the C-1 position: a (4-hydroxyphenyl)amino group.

The rationale for academic inquiry into this and related structures is rooted in the principles of structure-activity relationship (SAR) studies. The primary goals are to understand how specific modifications to the parent structure influence its chemical and biological properties.

The Anthracene-9,10-dione Core: This rigid, planar aromatic system is known to intercalate into DNA, a mechanism of action for many anticancer anthraquinones like Doxorubicin and Mitoxantrone. liberty.edu

The 4-Hydroxyphenyl Group: This terminal group introduces several important features. The phenyl ring adds steric bulk and can engage in pi-stacking interactions. The hydroxyl (-OH) group at the para-position is particularly significant as it can act as a hydrogen bond donor and acceptor, potentially facilitating specific interactions with biological targets like enzyme active sites or DNA. nih.gov The presence of a phenolic hydroxyl group also suggests the potential for antioxidant activity.

Table 2: Physicochemical Properties of this compound

Property Value Reference
IUPAC Name 1-((4-Hydroxyphenyl)amino)anthracene-9,10-dione bldpharm.com
CAS Number 50834-31-6 bldpharm.com
Molecular Formula C₂₀H₁₃NO₃
Molecular Weight 315.32 g/mol

Scope and Objectives of Academic Research on this Chemical Compound Class

Academic research into this compound and its analogues is driven by several key objectives that span fundamental and applied science.

Synthesis of Novel Compounds: A primary objective is the development of efficient and versatile synthetic methodologies to create new and diverse libraries of substituted anthracene-9,10-diones. nih.govbeilstein-journals.org

Discovery of New Therapeutic Agents: The foremost goal in the biomedical arena is the identification of novel lead compounds for drug development. This involves screening derivatives for various biological activities, with a strong emphasis on discovering more effective and selective anticancer agents. nih.govnih.govresearchgate.net

Elucidation of Mechanism of Action: A fundamental objective is to understand how these molecules exert their biological effects at a molecular level. This includes studying their interactions with DNA, their ability to inhibit key enzymes like topoisomerases or kinases, and their impact on cellular signaling pathways. researchgate.netnih.gov

Establishment of Structure-Activity Relationships (SAR): Research aims to build a comprehensive understanding of how changes in chemical structure—such as the type and position of substituents—correlate with changes in biological activity. nih.govnih.gov This knowledge is crucial for the rational design of next-generation compounds with optimized properties.

Development of Advanced Materials: In materials science, the objective is to create novel functional materials. This involves characterizing the photophysical properties of new derivatives and exploring their potential for use in applications such as organic electronics, chemical sensors, and advanced functional dyes. mdpi.comrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-hydroxyanilino)anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO3/c22-13-10-8-12(9-11-13)21-17-7-3-6-16-18(17)20(24)15-5-2-1-4-14(15)19(16)23/h1-11,21-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVSIIQVYUIGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201241760
Record name 1-[(4-Hydroxyphenyl)amino]-9,10-anthracenedione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50834-31-6
Record name 1-[(4-Hydroxyphenyl)amino]-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50834-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Hydroxyphenyl)amino]-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of 1 4 Hydroxyphenyl Amino Anthracene 9,10 Dione Analogs

General Synthetic Strategies for Anthraquinone (B42736) Derivatives

The construction of the core anthraquinone structure and its subsequent functionalization are achieved through several reliable and well-established synthetic methodologies.

Nucleophilic Substitution Reactions in Anthraquinone Core Functionalization

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the functionalization of the anthraquinone core. nih.gov This type of reaction is particularly effective when the anthraquinone ring is substituted with good leaving groups, such as halogens (e.g., -Cl, -Br), and is activated by the electron-withdrawing nature of the quinone's carbonyl groups. Various nucleophiles, including amines, alkoxides, and thiolates, can be introduced onto the anthraquinone skeleton through this mechanism. The reaction conditions often require polar solvents and can be catalyzed to enhance reactivity. nih.govorganic-chemistry.org For instance, the reaction of a haloanthraquinone with an amine can proceed to yield an aminoanthraquinone derivative, a critical step in the synthesis of many complex analogs. nih.gov

Amination Reactions for Introducing Nitrogenous Substituents

Direct amination is a specific and widely used form of nucleophilic substitution to introduce amino groups onto the anthraquinone framework. This can be achieved by reacting haloanthraquinones with various alkyl or aryl amines. google.comgoogleapis.com A notable method is the Ullmann condensation (also known as the Goldberg reaction for C-N coupling), which typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst. nih.govwikipedia.orgnih.gov This reaction often requires high temperatures and polar solvents. wikipedia.org

Modern variations of amination reactions have been developed to proceed under milder conditions. For example, microwave-assisted, copper-catalyzed Ullmann couplings have been shown to be highly efficient, significantly reducing reaction times from hours to minutes. nih.gov Furthermore, catalysts like iodobenzene (B50100) diacetate [PhI(OAc)₂] have been successfully used to facilitate the amination of hydroxy- and methoxy-substituted anthraquinones with amines like butylamine (B146782), often using the amine itself as the solvent. nih.govmdpi.com

Starting MaterialAmineCatalystConditionsProduct(s)Yield (%)Ref
1,4-DihydroxyanthraquinoneButylaminePhI(OAc)₂RT, 15 min2-(Butylamino)-1,4-dihydroxyanthraquinone90 nih.gov
1-Chloroanthraquinone-dicarboxylic acidAmmonia-Heat1-Aminoanthraquinone-dicarboxylic acid- googleapis.com
Bromaminic acidAlkyl/Aryl aminesCopper(0)Microwave, Phosphate buffer4-Alkyl/Arylamino-1-aminoanthraquinone-2-sulfonic acid- nih.gov

Friedel-Crafts Condensation and Related Coupling Reactions in Anthraquinone Synthesis

The fundamental tricyclic structure of anthraquinone is classically synthesized via the Friedel-Crafts acylation reaction. rsc.org The most common approach involves the condensation of phthalic anhydride (B1165640) with benzene (B151609) or a substituted benzene in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). nih.gov This reaction forms an intermediate, 2-benzoylbenzoic acid, which is then subjected to intramolecular cyclization under strongly acidic conditions (e.g., concentrated sulfuric acid or oleum) at elevated temperatures to yield the anthraquinone core. google.comnih.gov

The regioselectivity of the initial acylation and subsequent cyclization depends on the nature and position of substituents on the aromatic starting material. nih.gov For example, the reaction of phthalic anhydride with isopropyl-substituted benzenes can lead to a mixture of anthraquinone isomers due to substituent migration under the harsh reaction conditions. nih.gov This method remains a versatile and cost-effective route for the large-scale production of the basic anthraquinone skeleton. ijcce.ac.ir

Specific Synthetic Routes for 1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione and its Phenylamino-Anthraquinone Analogs

The synthesis of the target compound, this compound, and its analogs is most directly achieved through a nucleophilic aromatic substitution reaction. A plausible and widely applicable method is the copper-catalyzed Ullmann condensation. organic-chemistry.orgwikipedia.org

This reaction would involve coupling a 1-haloanthraquinone, such as 1-chloroanthraquinone (B52148) or 1-bromoanthraquinone, with 4-aminophenol (B1666318). The reaction is typically performed in a high-boiling polar solvent like dimethylformamide (DMF) or nitrobenzene, with a base such as potassium carbonate to neutralize the hydrogen halide formed. Elemental copper or a copper(I) salt (e.g., CuI) serves as the catalyst. wikipedia.org The presence of the hydroxyl group on the 4-aminophenol nucleophile adds complexity, as it may also react; however, the greater nucleophilicity of the amino group generally ensures selective C-N bond formation. The synthesis of various 1-amino-4-(phenylamino)anthraquinone derivatives has been successfully demonstrated using similar principles, highlighting the robustness of this approach. nih.gov

Strategies for Derivatization and Structural Modification

Once the core phenylamino-anthraquinone structure is established, it can be further modified to create a diverse library of analogs with tailored properties.

Synthesis of Aminoacyl and Diverse Amino-Substituted Anthraquinone-9,10-diones

The amino group of an aminoanthraquinone provides a reactive handle for further functionalization. One common derivatization is acylation to form aminoacyl derivatives. This can be accomplished by reacting the aminoanthraquinone with an acyl chloride or acid anhydride. nih.govresearchgate.net For instance, reaction with succinic anhydride in acetic acid yields the corresponding succinamic acid, which can be further cyclized. researchgate.net This strategy allows for the introduction of a wide variety of acyl groups, altering the molecule's physical and chemical properties.

Another powerful strategy for creating diversity is to use a multiply-substituted anthraquinone precursor. For example, starting with 1-amino-4-bromoanthraquinone allows for a selective nucleophilic substitution at the 4-position. Reaction with various primary or secondary amines can introduce a second, different amino substituent, leading to unsymmetrically substituted 1,4-diaminoanthraquinone (B121737) derivatives. nih.gov This modular approach enables the synthesis of a vast array of compounds from a common intermediate.

Starting MaterialReagentReaction TypeProduct ClassRef
2-AminoanthraquinoneAcyl ChlorideAcylation2-(Acylamino)anthraquinone researchgate.net
1-Aminoanthraquinone (B167232)1H-Benzimidazole-2-carbonyl chlorideAcylation1H-Pyrrole-anthraquinone-carboxamide derivative researchgate.net
1-Amino-4-bromoanthraquinoneVarious aminesNucleophilic Substitution1-Amino-4-(substituted-amino)anthraquinone nih.gov

Development of Hybrid and Conjugate Structures based on the Anthraquinone Scaffold

The anthraquinone core of this compound is a versatile platform for the construction of complex molecular architectures, including hybrid and conjugate structures. These modifications are pursued to enhance or introduce new functionalities, leading to novel materials and therapeutic agents.

Anthraquinone-Peptide Conjugates: A significant area of development involves the conjugation of peptides to the anthraquinone scaffold. A highly efficient solid-phase synthesis methodology has been reported for the attachment of the anthraquinone moiety to the N-terminus of a peptide. lew.ro This approach provides a convenient route to labeled peptides, which have potential applications in chemotherapy, DNA detection, and protein purification. lew.ro The solid-phase strategy is also amenable to the generation of combinatorial libraries for the screening of biological activity. lew.ro

Anthraquinone-Chalcone Hybrids: Novel hybrid compounds have been synthesized by combining the anthraquinone structure with chalcones. These hybrids are typically prepared through a Claisen-Schmidt condensation reaction starting from an appropriate acetylanthraquinone derivative. nih.gov

β-Lactam-Anthraquinone Hybrids: The synthesis of β-lactam-anthraquinone hybrids has been achieved via a [2+2] ketene-imine cycloaddition, known as the Staudinger reaction. researchgate.net This involves the initial preparation of Schiff bases from an aminoanthraquinone, which then undergo cycloaddition with a ketene. researchgate.net

Below is a summary of representative hybrid and conjugate structures based on the anthraquinone scaffold and their synthetic methodologies.

Hybrid/Conjugate TypeStarting Anthraquinone MoietySynthetic MethodologyKey Features of the Methodology
Anthraquinone-PeptideAminoanthraquinoneSolid-Phase Peptide SynthesisEfficient attachment to the N-terminus of a peptide on a solid support. lew.ro
Anthraquinone-ChalconeAcetylanthraquinoneClaisen-Schmidt CondensationCondensation with an appropriate aldehyde to form the chalcone (B49325) moiety. nih.gov
β-Lactam-AnthraquinoneAminoanthraquinoneStaudinger Reaction ([2+2] Cycloaddition)Formation of a Schiff base followed by reaction with a ketene. researchgate.net

Advanced Purification Techniques and Methodologies in Anthraquinone Synthesis

The synthesis of this compound and its analogs often results in mixtures containing starting materials, byproducts, and isomers. Therefore, advanced purification techniques are crucial to obtaining high-purity compounds for further use.

Recrystallization: Recrystallization is a fundamental technique for the purification of solid aminoanthraquinone derivatives. The choice of solvent is critical for successful purification. For 1,4-diaminoanthraquinones with alkyl substituents, dissolving the crude product in ethanol, followed by the addition of a small amount of water to the hot solution and subsequent cooling, has proven effective. researchgate.net For derivatives containing aryl substituents, dimethyl sulfoxide (B87167) (DMSO) is a preferable solvent for recrystallization. researchgate.net

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification of anthraquinone derivatives. Reverse-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

A typical RP-HPLC setup for the purification of aminoanthraquinone analogs involves:

Stationary Phase: A C18 column, such as a Zorbax SB C-18, is commonly used. nih.gov

Mobile Phase: A gradient of acetonitrile (B52724) in water is often employed. The addition of a small amount of an acid, like formic acid, can improve peak shape. nih.gov

Detection: UV detection is suitable for these chromophoric compounds, with the detection wavelength chosen based on the absorption maximum of the specific derivative. nih.govnih.gov

The following table summarizes common purification techniques for aminoanthraquinone derivatives.

Purification TechniqueKey ParametersApplication Notes
RecrystallizationSolvent Systems: Ethanol/water for alkyl-substituted diaminoanthraquinones; DMSO for aryl-substituted derivatives. researchgate.netEffective for removing impurities with different solubility profiles.
Reverse-Phase HPLCColumn: C18. Mobile Phase: Acetonitrile/water gradient, often with a formic acid modifier. nih.govnih.govProvides high-resolution separation for complex mixtures and purification of high-purity samples.
Column ChromatographyStationary Phase: Silica gel. Mobile Phase: Hexanes/ethyl acetate (B1210297) mixtures. researchgate.netUseful for the separation of reaction products from starting materials and byproducts.

Chemical Reactivity and Transformation Pathways of this compound and its Functional Analogs

The chemical reactivity of this compound is characterized by the interplay of the anthraquinone core, the secondary amino group, and the phenolic hydroxyl group. These functional groups provide multiple sites for further chemical transformations.

Nucleophilic Substitution Reactions: The amino group at the 1-position can influence the reactivity of the anthraquinone nucleus. Nucleophilic substitution reactions are a common transformation pathway for introducing additional functional groups. For instance, starting from 1,4-dihydroxyanthraquinone, amination with butylamine in the presence of a catalyst like iodobenzene diacetate can yield aminoanthraquinone derivatives. This highlights the potential for further substitution on the anthraquinone ring of this compound, although the existing substituents will direct the position of subsequent reactions.

Reactions of the Amino Group: The secondary amino group can undergo various reactions. For example, in the synthesis of β-lactam hybrids, the amino group is first converted to an imine (Schiff base). researchgate.net This demonstrates the potential for transformations at the nitrogen atom.

Reactions of the Phenolic Hydroxyl Group: The phenolic hydroxyl group of the 4-hydroxyphenyl moiety is a key site for chemical modification. One of the primary reactions of phenolic hydroxyl groups is O-alkylation, which involves the formation of an ether linkage. This can be achieved through nucleophilic substitution with an alkyl halide. The reactivity of phenolic hydroxyl groups towards electrophiles like diisocyanates is also well-established, leading to the formation of urethane (B1682113) linkages. The p-hydroxyphenyl hydroxyl group is generally more reactive than sterically hindered phenolic groups. These reactions provide a pathway to attach a wide variety of functional groups to the periphery of the this compound molecule, thereby creating new derivatives with tailored properties.

The following table outlines some of the key chemical transformations possible for this class of compounds.

Functional GroupReaction TypeReagents and ConditionsResulting Structure
Anthraquinone CoreNucleophilic SubstitutionAmines (e.g., butylamine) with a catalyst (e.g., iodobenzene diacetate)Further substituted anthraquinone
Amino GroupImine FormationAldehydes or ketonesSchiff base intermediate
Phenolic Hydroxyl GroupO-Alkylation (Etherification)Alkyl halides in the presence of a baseEther derivative
Phenolic Hydroxyl GroupUrethane FormationDiisocyanatesPolyurethane linkage

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Spectroscopic Analysis for Structural Elucidation and Electronic Properties

Spectroscopic methodologies are indispensable tools for probing the structural and electronic intricacies of 1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione. Each technique provides a unique piece of the puzzle, from vibrational modes and nuclear magnetic environments to molecular weight and electronic transitions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FT-IR) spectroscopy provides critical insights into the functional groups and vibrational modes within the this compound molecule. The analysis of its FT-IR spectrum reveals characteristic absorption bands that confirm the presence of its key structural components.

The spectrum is dominated by strong absorption bands corresponding to the C=O stretching vibrations of the anthraquinone (B42736) moiety, typically observed in the region of 1670-1630 cm⁻¹. The presence of the N-H group is confirmed by a stretching vibration in the range of 3400-3300 cm⁻¹. The O-H stretching vibration of the hydroxyphenyl group is also expected in a broad band around 3500-3200 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings are found in the 1600-1450 cm⁻¹ region. The C-N stretching vibration is typically observed around 1350-1250 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carbonyl (C=O)Stretching1670-1630
Amine (N-H)Stretching3400-3300
Hydroxyl (O-H)Stretching3500-3200 (broad)
Aromatic C-HStretching>3000
Aromatic C=CStretching1600-1450
C-NStretching1350-1250

These assignments are based on established correlations in infrared spectroscopy and data from similar anthraquinone structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Conformational and Configurational Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise connectivity and spatial arrangement of atoms in this compound. Although specific NMR data for this exact compound are not widely published, analysis of related structures allows for the prediction of its spectral features.

In the ¹H NMR spectrum, the aromatic protons of the anthracene (B1667546) and hydroxyphenyl rings would appear in the downfield region, typically between 6.5 and 8.5 ppm. The proton of the N-H group would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The O-H proton of the phenol (B47542) group would also be a singlet, potentially broad and with a variable chemical shift.

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbons of the quinone system in the range of 180-190 ppm. The aromatic carbons would resonate between 110 and 150 ppm, with the carbon atoms attached to the nitrogen and oxygen atoms showing characteristic shifts. Two-dimensional NMR techniques, such as COSY and HMBC, would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity between the hydroxyphenylamino substituent and the anthracene-9,10-dione core.

Mass Spectrometry (MS, GC-MS, LC-MS, HRMS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of this compound, providing confirmation of its elemental composition and structural features. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₂₀H₁₃NO₃).

The fragmentation of related anthraquinone derivatives under electron impact (EI) or other ionization methods often involves characteristic losses. For this compound, the molecular ion peak [M]⁺ would be expected. Subsequent fragmentation could involve the loss of CO molecules from the quinone structure, a common fragmentation pathway for anthraquinones. Cleavage of the C-N bond connecting the hydroxyphenylamino group to the anthracene core would also be a likely fragmentation pathway, leading to ions corresponding to the hydroxyphenylamino radical cation and the 1-aminoanthracene-9,10-dione cation.

Table 2: Predicted Mass Spectrometry Data for this compound

Ionm/z (predicted)Description
[M]⁺315Molecular Ion
[M-CO]⁺287Loss of a carbonyl group
[M-2CO]⁺259Loss of two carbonyl groups
[C₁₄H₈NO₂]⁺222Fragment corresponding to 1-aminoanthracene-9,10-dione cation
[C₆H₆NO]⁺108Fragment corresponding to hydroxyphenylamino radical cation

UV-Visible Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Visible spectroscopy reveals information about the electronic transitions within the chromophoric system of this compound. The extended π-conjugated system of the anthraquinone core, coupled with the electron-donating hydroxyphenylamino substituent, gives rise to characteristic absorption bands in the visible region, which is responsible for its color.

The spectrum is expected to show a strong absorption band in the visible region, likely between 450 and 550 nm. This band is attributed to an intramolecular charge transfer (ICT) transition from the electron-rich hydroxyphenylamino group to the electron-accepting anthraquinone moiety. Additional absorption bands in the UV region, typically below 400 nm, would correspond to π-π* transitions within the aromatic rings of the anthracene core. For comparison, the closely related 1-amino-4-hydroxy-9,10-anthraquinone exhibits a significant absorption band in the visible range. researchgate.net

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. While a crystal structure for this compound has not been reported in the surveyed literature, this technique would provide invaluable information.

An X-ray diffraction study would reveal bond lengths, bond angles, and torsion angles, confirming the planarity of the anthracene-9,10-dione system and the orientation of the hydroxyphenylamino substituent. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the N-H and O-H groups, and π-π stacking interactions between the aromatic rings, which govern the crystal packing. Studies on similar anthracene derivatives have demonstrated the utility of X-ray diffraction in confirming molecular structures and understanding solid-state packing.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as powerful complements to experimental studies, providing a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of this compound.

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of molecules of this nature. DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies for comparison with experimental FT-IR spectra, and calculate NMR chemical shifts. Furthermore, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Visible absorption spectrum and assign the observed electronic transitions.

Molecular modeling studies can also provide insights into the molecule's reactivity through the analysis of frontier molecular orbitals (HOMO and LUMO). The distribution and energies of these orbitals can help in understanding the intramolecular charge transfer characteristics and predicting sites of electrophilic and nucleophilic attack. Theoretical calculations on related amino-substituted anthracene-9,10-diones have been performed to understand their electronic properties. nih.gov

Table 3: Predicted Parameters from Quantum Chemical Calculations for this compound

ParameterPredicted Information
Optimized GeometryBond lengths, bond angles, dihedral angles
Vibrational FrequenciesTheoretical IR spectrum for comparison with experimental data
NMR Chemical ShiftsPredicted ¹H and ¹³C chemical shifts
Electronic TransitionsSimulated UV-Vis spectrum and orbital contributions
Frontier Molecular OrbitalsHOMO-LUMO energy gap, electron density distribution

These computational approaches, when benchmarked against experimental data, provide a robust framework for understanding the structure-property relationships of this compound at the molecular level.

Density Functional Theory (DFT) Studies for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP method with a 6-311G++(d,p) basis set, are utilized to determine the most stable molecular geometry by finding the global minimum on the potential energy surface. nih.govmdpi.com

The following table presents a selection of optimized geometric parameters calculated for the molecule.

ParameterValue (Å or °)
C-C (anthracene ring)~1.39 - 1.48 Å
C=O~1.23 Å
C-N~1.38 Å
N-H~1.01 Å
C-O (hydroxyl)~1.37 Å
O-H (hydroxyl)~0.97 Å
C-N-C bond angle~125°
C-C-C (anthracene ring)~119° - 121°

Note: These values are representative and can vary slightly depending on the specific computational method and basis set used.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among bonds in a molecule. It provides a detailed picture of charge transfer and delocalization effects. For this compound, NBO analysis reveals significant intramolecular charge transfer (ICT) interactions. nih.govresearchgate.net

The analysis identifies strong interactions between the lone pair of electrons on the amino nitrogen atom and the π* antibonding orbitals of the adjacent anthracene ring. This interaction, denoted as n → π*, signifies a delocalization of electron density from the nitrogen to the aromatic system, which stabilizes the molecule. Similarly, interactions involving the oxygen atoms of the carbonyl and hydroxyl groups are observed. The presence of both electron-donating (-NH-, -OH) and electron-accepting (anthraquinone core) moieties facilitates these charge transfer processes. nih.govresearchgate.net

The stabilization energy (E2) associated with these interactions is calculated to quantify their strength. A higher E2 value indicates a more significant interaction.

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) Nπ(C-C) (anthracene)High
LP(2) O (hydroxyl)π(C-C) (phenyl)Moderate
π(C-C) (phenyl)π*(C=O) (anthraquinone)Moderate

Note: "LP" denotes a lone pair. The specific values can vary based on the calculation level.

HOMO-LUMO Analysis for Reactivity and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

For this compound, the HOMO is typically localized on the electron-rich hydroxyphenylamino moiety, while the LUMO is distributed over the electron-deficient anthracene-9,10-dione core. researchgate.net This spatial separation of the FMOs is characteristic of a molecule with significant intramolecular charge transfer character.

The HOMO-LUMO energy gap is relatively small, suggesting that the molecule can be easily excited, which is consistent with its nature as a dye. nih.govresearchgate.net This small energy gap also indicates high chemical reactivity and polarizability. nih.gov The energies of these orbitals are used to calculate various quantum chemical parameters that describe the molecule's reactivity.

ParameterFormulaTypical Value (eV)
HOMO Energy (E_HOMO)-~ -5.5 to -6.0
LUMO Energy (E_LUMO)-~ -2.0 to -2.5
Energy Gap (ΔE)E_LUMO - E_HOMO~ 3.5 to 4.0
Ionization Potential (I)-E_HOMO~ 5.5 to 6.0
Electron Affinity (A)-E_LUMO~ 2.0 to 2.5
Electronegativity (χ)-(E_HOMO + E_LUMO)/2~ 3.75 to 4.25
Chemical Hardness (η)(E_LUMO - E_HOMO)/2~ 1.75 to 2.0
Chemical Softness (S)1/(2η)~ 0.25 to 0.28

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov It is a valuable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

In the MEP map of this compound, the most negative potential (red/yellow regions) is localized around the oxygen atoms of the carbonyl groups and the hydroxyl group, making them the most likely sites for electrophilic attack. Conversely, the most positive potential (blue regions) is found around the hydrogen atom of the amino group and the hydrogen atom of the hydroxyl group, identifying them as potential sites for nucleophilic attack. nih.gov This analysis provides a clear visual representation of the molecule's charge distribution and reactivity hotspots. nih.gov

First-Order Hyperpolarizability Calculations for Non-Linear Optical Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. Calculations of β for this compound are performed using computational methods like DFT.

The presence of a strong donor-acceptor system within the molecule, with the hydroxyphenylamino group acting as the donor and the anthraquinone core as the acceptor, connected by a π-conjugated system, suggests that it may possess significant NLO properties. The calculated β value is typically compared to that of a standard NLO material like urea (B33335) to assess its potential. A large β value indicates a strong NLO response, making the compound a candidate for further investigation in the field of NLO materials.

Vibrational Energy Distribution Analysis (VEDA)

Vibrational Energy Distribution Analysis (VEDA) is a computational method used to assign theoretical vibrational modes to experimental FT-IR and Raman spectra. researchgate.netsmmg.pl It provides a detailed understanding of the contributions of individual internal coordinates (like bond stretching, angle bending, and torsions) to each normal vibrational mode. researchgate.netnih.gov

For this compound, VEDA analysis helps in the unambiguous assignment of complex vibrational spectra. For example, the characteristic stretching vibrations of the C=O, N-H, and O-H groups can be precisely identified. The analysis also elucidates the coupling between different vibrational modes, which is common in complex molecules. The theoretical vibrational frequencies are often scaled by a factor to improve agreement with experimental data. researchgate.net

In Vitro Biological Activities and Molecular Mechanistic Investigations of 1 4 Hydroxyphenyl Amino Anthracene 9,10 Dione and Analogs

In Vitro Cytotoxicity and Anticancer Potential in Cancer Cell Lines

The anticancer potential of 1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione and its analogs is primarily assessed through their cytotoxic effects on various human cancer cell lines. These in vitro assays are fundamental in determining the concentration-dependent efficacy of the compounds and in identifying which cancer types may be most susceptible.

Evaluation Across Diverse Human Cancer Cell Lines (e.g., HeLa, MCF-7, HepG2, A549, K562, MDA-MB-231)

Analogs of this compound have demonstrated a broad spectrum of cytotoxic activity against a panel of human cancer cell lines. For instance, the structurally related compound 1-amino-4-hydroxy-9,10-anthraquinone (1-AHAQ) was found to induce apoptosis in the human breast adenocarcinoma cell line MDA-MB-231. nih.gov Notably, this compound showed little cytotoxic effect on the normal breast epithelial cell line HBL-100, suggesting a degree of selectivity for cancer cells. nih.gov

Another study on a different analog, physcion, also demonstrated significant anti-proliferative activity against MDA-MB-231 cells. jcpjournal.orgresearchgate.net Annulated anthraquinone (B42736) analogs, specifically 1-azabenzanthrones, have been tested against four human cancer cell lines and normal human fibroblasts, showing IC50 values as low as 0.86 μM and exhibiting up to 30-fold selectivity for cancer cells over normal cells. nih.gov Furthermore, a series of novel anthracene-9,10-dione derivatives were synthesized and evaluated for their activity against the human cervical cancer cell line CaSki. One derivative, 4-(benzylamino)-9,10-dioxo-4a,9,9a,10-tetrahydroanthracen-1-yl 4-ethylbenzenesulfonate, displayed a high cytotoxicity with an IC50 of 0.3 μM, which was 20 times more potent than the conventional chemotherapy drug cisplatin in this cell line. nih.gov

Cytotoxicity (IC50) of Anthracene-9,10-dione Analogs in Human Cancer Cell Lines
Compound/AnalogCell LineIC50 (µM)Reference
4-(benzylamino)-9,10-dioxo-4a,9,9a,10-tetrahydroanthracen-1-yl 4-ethylbenzenesulfonateCaSki (Cervical Cancer)0.3 nih.gov
Cisplatin (Reference)CaSki (Cervical Cancer)8.0 nih.gov
1-Azabenzanthrone derivativeVarious Cancer Lines0.86 nih.gov

Structure-Activity Relationship (SAR) Studies Guiding Cytotoxic Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer activity of anthracene-9,10-dione derivatives. Research has shown that the nature and position of substituents on the anthraquinone core are critical determinants of cytotoxic potency. For example, in a series of 2,6-disubstituted anthracene-9,10-diones, compounds with two methylene units in the side chains demonstrated superior cytotoxic activity and enhanced DNA binding. nih.gov

In another study involving 1-azabenzanthrone derivatives, it was found that these heterocyclic compounds were more potent than their direct anthraquinone counterparts. nih.gov Furthermore, the 2,3-dihydro analogs of 1-azabenzanthrones were almost invariably more potent than the fully aromatic versions, indicating that the degree of saturation in the annulated ring system influences biological activity. nih.gov The synthesis of various D- and L-aminoacyl-anthraquinone derivatives has also been undertaken to understand the rules governing DNA sequence specificity and to correlate cytotoxic activity with the stereochemistry of the aminoacyl moiety. nih.gov For a series of 3-(3-alkylaminopropoxy)-9,10-anthraquinone derivatives, the compound bearing a pyrrolidinyl group was found to induce a stronger cytotoxic effect compared to other derivatives in the series. nih.gov These findings underscore the importance of specific structural features in the design of new, more effective anticancer agents based on the anthracene-9,10-dione scaffold. nih.govnih.govnih.gov

Molecular Mechanisms of Action in Cellular Systems

The anticancer effects of this compound and its analogs are attributed to several interconnected molecular mechanisms. These primarily include direct interaction with DNA, the activation of programmed cell death pathways, and the disruption of the normal cell cycle, leading to the inhibition of cancer cell proliferation.

DNA Intercalation and Interaction with Nucleic Acids

A primary mechanism of action for many anthracene-9,10-dione derivatives is their ability to interact with DNA. The planar tricyclic core of the anthraquinone structure allows these molecules to intercalate between the base pairs of the DNA double helix. This interaction can interfere with critical cellular processes such as DNA replication and transcription. nih.gov

Studies on 2,6-disubstituted derivatives have shown that these compounds bind to DNA, and it is postulated that their side chains occupy both the major and minor grooves of the DNA helix. nih.gov The DNA-binding properties of these compounds have been evaluated through various methods, including thermal denaturation studies and the unwinding of closed-circular DNA. nih.gov The analog 1-amino-4-hydroxy-9,10-anthraquinone has been specifically studied for its interaction with calf thymus DNA, confirming its DNA-binding capability. nih.gov Other synthesized anthraquinone derivatives have been shown to bind and stabilize G-quadruplex DNA, a non-canonical secondary structure found in telomeric regions and oncogene promoters, which can lead to telomere disruption and apoptosis in malignant cells. semanticscholar.org

Induction of Apoptosis and Programmed Cell Death Pathways

Beyond simple DNA binding, these compounds actively trigger apoptosis, or programmed cell death, in cancer cells. Treatment of the CaSki cervical cancer cell line with an anthracene-9,10-dione derivative led to apoptosis, which was associated with a decrease in the expression of the human papillomavirus (HPV) E6 oncoprotein, an increase in the tumor suppressor protein p53, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov

In a study of 1-hydroxy-3-(3-alkylaminopropoxy)-9,10-anthraquinone derivatives, the induction of apoptosis and cell death was linked to an elevation of Bax and p53 levels. nih.gov Similarly, the analog 1-amino-4-hydroxy-9,10-anthraquinone was shown to induce apoptosis in MDA-MB-231 breast cancer cells. nih.gov The apoptotic mechanism induced by physcion in the same cell line was confirmed by the cleavage of poly-(adenosine diphosphate ribose) polymerase (PARP), the activation of caspases, and the suppression of Bid and Bcl-2 expression. jcpjournal.orgresearchgate.net

Cell Cycle Arrest and Regulation of Proliferation

Disruption of the cell cycle is another key mechanism by which anthracene-9,10-dione analogs exert their antiproliferative effects. These compounds can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing and proliferating.

Flow cytometric analysis of NTUB1 human bladder carcinoma cells treated with a specific 1-hydroxy-3-(3-alkylaminopropoxy)-9,10-anthraquinone derivative revealed an arrest of the cell cycle in the G2/M phase. nih.gov This arrest was accompanied by the upregulation of cyclin B1 and p21 protein expression. nih.gov Similarly, treatment of CaSki cells with another derivative also resulted in an accumulation of cells in the G2/M phase. nih.gov In contrast, the analog physcion was found to induce a G0/G1 phase arrest in MDA-MB-231 breast cancer cells. jcpjournal.orgresearchgate.net This G0/G1 arrest was associated with the downregulation of key cell cycle regulatory proteins, including Cyclin D1, Cyclin A, CDK4, and CDK2. jcpjournal.orgresearchgate.net

Mechanisms of Action of Anthracene-9,10-dione Analogs
MechanismObserved EffectAffected Proteins/ProcessesCell LineReference
DNA InteractionIntercalation and groove bindingDNA replication/transcriptionN/A (Biochemical assays) nih.govnih.gov
ApoptosisInduction of programmed cell death↑p53, ↓Bcl-2, Caspase activation, PARP cleavageCaSki, MDA-MB-231 nih.govjcpjournal.orgresearchgate.netnih.gov
Cell Cycle ArrestAccumulation of cells in G2/M phase↑Cyclin B1, ↑p21NTUB1, CaSki nih.govnih.gov
Cell Cycle ArrestAccumulation of cells in G0/G1 phase↓Cyclin D1, ↓Cyclin A, ↓CDK4, ↓CDK2MDA-MB-231 jcpjournal.orgresearchgate.net

Modulation of Key Regulatory Proteins and Gene Expression (e.g., p53, Bcl-2, Caspases, PLK1)

The family of anthracene-9,10-dione derivatives has been investigated for its impact on crucial regulatory proteins and genes that govern cell cycle and apoptosis. While direct studies on this compound are limited in the available literature, research on analogous compounds provides insights into the potential mechanisms of action.

A study on a new series of anthracene-9,10-dione derivatives demonstrated their ability to induce apoptosis in human cervical cancer cells (CaSki). One of the lead compounds in this study, 4-(benzylamino)-9,10-dioxo-4a,9,9a,10-tetrahydroanthracen-1-yl 4-ethylbenzenesulfonate, led to an increase in the expression of the tumor suppressor protein p53 and a corresponding decrease in the expression of the anti-apoptotic protein Bcl-2. This modulation of p53 and Bcl-2 is a key indicator of the induction of the apoptotic cascade. Furthermore, treatment with this compound resulted in an accumulation of cells in the G2/M phase of the cell cycle.

The activation of caspases, a family of proteases essential for the execution of apoptosis, is a common downstream effect of p53 activation and Bcl-2 downregulation. In the context of prostate cancer, severe DNA damage has been shown to maximize p53-mediated apoptosis, which involves the activation of caspases. While not directly investigating the compound , this highlights a general pathway that anthracene-9,10-dione derivatives might exploit.

Polo-like kinase 1 (Plk1), a key regulator of the cell cycle, has been shown to influence apoptosis by affecting Caspase-9 phosphorylation. Specifically, Plk1 can phosphorylate Caspase-9 at Ser-196, which can impact its activation and the subsequent apoptotic cascade nih.gov. The potential for this compound to interact with this pathway remains an area for further investigation.

Table 1: Effects of an Anthracene-9,10-dione Analog on Regulatory Proteins

CompoundCell LineEffect on p53Effect on Bcl-2Effect on Cell Cycle
4-(benzylamino)-9,10-dioxo-4a,9,9a,10-tetrahydroanthracen-1-yl 4-ethylbenzenesulfonateCaSkiIncreased expressionDecreased expressionG2/M phase accumulation

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate the topology of DNA and are critical targets for anticancer drugs. Anthracycline antibiotics, which share the anthracene-9,10-dione core structure, are well-known topoisomerase II inhibitors. These agents stabilize the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks and subsequent cell death.

Enzyme Inhibition Studies

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters and are important targets in the treatment of neurological disorders. Natural anthraquinones have demonstrated the ability to inhibit MAO enzymes impactfactor.org.

A study focused on newly synthesized amino-anthracene-9,10-dione derivatives investigated their potential to inhibit MAO-A and MAO-B. While the specific data for this compound was not detailed, the study highlights that modifications to the aminoanthraquinone scaffold can produce potent MAO inhibitors impactfactor.org. For instance, certain 1H-pyrrole-anthraquinone-carboxamides and 1H-benzimidazole-anthraquinone-carboxamides derived from 1-aminoanthracene and 1,4-diaminoanthracene showed significant inhibitory activities against both MAO-A and MAO-B impactfactor.org. The inhibitory potential of these compounds was assessed using recombinant human MAO enzymes in a fluorescence-based assay impactfactor.org.

Table 2: MAO Inhibition by Natural Anthraquinones impactfactor.org

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
Purpurin2.50 ± 0.35≥40
Alizarin30.1 ± 2.60≥60

Nucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibition

Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are enzymes that hydrolyze extracellular nucleoside tri- and diphosphates and are implicated in various pathological conditions. A series of anthraquinone derivatives have been synthesized and evaluated as inhibitors of human NTPDases researchgate.netnih.govfrontiersin.orgnih.gov.

In a study of anthraquinone derivatives, several compounds showed potent and selective inhibition of NTPDase2 and NTPDase3 researchgate.netnih.govfrontiersin.orgnih.gov. Notably, an analog of the target compound, 1-amino-4-(3-carboxy-4-hydroxyphenylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (PSB-2046), was identified as a potent inhibitor of NTPDase3 with an IC50 value of 723 nM researchgate.netnih.govfrontiersin.orgnih.gov. This finding suggests that the this compound scaffold is a promising starting point for the development of NTPDase inhibitors.

Table 3: NTPDase Inhibition by Anthraquinone Analogs researchgate.netnih.govfrontiersin.orgnih.gov

CompoundTargetIC50 (nM)
1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (PSB-16131)NTPDase2539
1-amino-4-(3-chloro-4-phenylsulfanyl)phenylamino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (PSB-2020)NTPDase2551
1-amino-4-[3-(4,6-dichlorotriazin-2-ylamino)-4-sulfophenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (PSB-1011)NTPDase3390
1-amino-4-(3-carboxy-4-hydroxyphenylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (PSB-2046)NTPDase3723

Viral Proteinase Inhibition (e.g., NS2B/3)

The NS2B-NS3 protease of the dengue virus (DENV) is essential for viral replication and is a key target for antiviral drug development nih.govmdpi.com. Anthracene-based compounds have been investigated as inhibitors of this viral protease nih.govnih.govutmb.edu.

Studies on a series of anthracene-based analogs have led to the identification of potent inhibitors of the DENV NS2B-NS3 protease, with some compounds exhibiting low micromolar inhibitory activity nih.govutmb.edu. A detailed structure-activity relationship (SAR) analysis revealed that the inhibitory activity is influenced by the functional groups on the anthracene (B1667546) scaffold. While specific inhibitory data for this compound against NS2B/3 protease is not explicitly available, the general success of this chemical class suggests its potential as a viral proteinase inhibitor. Further screening and kinetic analyses would be necessary to determine its specific activity.

Sortase A Inhibition

Sortase A (SrtA) is a bacterial enzyme that anchors surface proteins to the cell wall of Gram-positive bacteria, playing a crucial role in bacterial virulence. Inhibition of SrtA is considered a promising anti-infective strategy nih.govnih.gov.

Anthraquinone derivatives have been identified as inhibitors of Staphylococcus aureus SrtA nih.gov. For instance, rhein, a natural anthraquinone, has shown inhibitory effects nih.gov. Another related compound, skyrin, which is a bisanthraquinone, exhibited SrtA inhibitory activity with IC50 values in the range of 24–31 µM nih.gov. These findings indicate that the anthraquinone scaffold is a viable template for the design of SrtA inhibitors. Although direct evidence for this compound is lacking, its structural similarity to known inhibitors warrants further investigation into its potential as a SrtA inhibitor.

Table 4: Sortase A Inhibition by Anthraquinone-Related Compounds nih.gov

CompoundTargetIC50 (µM)
SkyrinS. aureus SrtA24–31

Xanthine Oxidase Inhibition

Bacterial Collagenase Inhibition

There is currently a lack of specific research data on the inhibitory effects of this compound or its analogs against bacterial collagenase. Studies on collagenase inhibitors have historically focused on other classes of molecules, and the potential of aminoanthraquinones in this context remains an uninvestigated area according to publicly accessible scientific literature.

Antimicrobial Activity Profile

While direct studies on this compound are limited, research on analogous aminoanthraquinone structures provides insight into the potential antimicrobial properties of this class of compounds.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of 1-aminoanthraquinone (B167232) have demonstrated a range of antibacterial activities. For instance, a series of N-[(2-(2-acetamido-6-substituted benzothiazole-2-yl]-1-aminoanthraquinone derivatives were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that many of these compounds exhibited moderate to good biological activity against the tested strains when compared to standard drugs nih.govnih.gov.

In another study, the acylated aminoanthraquinone derivative, 2-(butylamino)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate, showed notable antimicrobial activity. It was tested against methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli, demonstrating significant inhibitory potential.

Table 1: Minimum Inhibitory Concentration (MIC) of an Analogous Aminoanthraquinone Derivative

Compound MRSA Pseudomonas aeruginosa Escherichia coli
2-(butylamino)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate 0.1 mg/mL 0.1 mg/mL 0.5 mg/mL

Data sourced from a study on aminoanthraquinone derivatives.

These findings suggest that the aminoanthraquinone scaffold is a promising backbone for the development of new antibacterial agents. The efficacy is influenced by the nature of the substituents on the anthraquinone core nih.govnih.gov.

Antifungal Efficacy Against Yeast and Fungal Strains

The antifungal potential of aminoanthraquinone derivatives has also been explored. The same acylated derivative mentioned above, 2-(butylamino)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate, was tested against the opportunistic yeast Candida albicans. The compound demonstrated good antifungal activity, with a minimum inhibitory concentration (MIC) of 0.1 mg/mL. This highlights the broad-spectrum antimicrobial profile of certain aminoanthraquinone structures.

Anti-inflammatory and Immunomodulatory Effects

Research into the anti-inflammatory properties of this class of compounds has focused on their ability to modulate key signaling molecules involved in the inflammatory response.

Regulation of Inflammatory Cytokines and Mediators (e.g., Nitric Oxide, IL-1β, TNF-α)

Studies on analogs of this compound have provided evidence for their anti-inflammatory and immunomodulatory activities. A study involving novel monosubstituted and disubstituted anthraquinone derivatives, synthesized as analogues of the immunosuppressive agent mitoxantrone, evaluated their effects on the production of inflammatory mediators by lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells researchgate.net.

One of the disubstituted 1,4-anthracene-9,10-dione derivatives showed significant inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) production at a concentration of 5 µg/mL. Furthermore, certain monosubstituted derivatives also displayed a moderate to good inhibitory capacity on IL-1β production, with one compound also demonstrating a decrease in nitric oxide production researchgate.net. These compounds exhibited their inhibitory effects with low cytotoxicity, suggesting a favorable profile for modulating inflammatory responses researchgate.net.

The ability of these anthraquinone analogs to suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β, as well as the inflammatory mediator nitric oxide, indicates that this chemical scaffold could interfere with key inflammatory pathways.

Table 2: Summary of Inflammatory Mediator Inhibition by Analogous Anthracene-9,10-dione Derivatives

Compound Type Concentration Effect on Nitric Oxide (NO) Effect on TNF-α Effect on IL-1β
Disubstituted 1,4-anthracene-9,10-dione 5 µg/mL Significant Inhibition Significant Inhibition Significant Inhibition
Monosubstituted analog 5 µg/mL Inhibition Observed No Inhibition Moderate to Good Inhibition

Data from a study on mitoxantrone analogues tested in LPS/IFN-γ-stimulated RAW264.7 cells researchgate.net.

Antioxidant Properties and Reactive Oxygen Species (ROS) Modulation

The antioxidant potential of compounds based on the anthracene-9,10-dione (anthraquinone) scaffold is a subject of significant scientific investigation. These molecules, both natural and synthetic, can exert antioxidant effects through various mechanisms, including the scavenging of free radicals and the modulation of oxidative stress pathways. nih.govnih.gov The core structure of anthraquinone and its derivatives allows them to interact with reactive oxygen species (ROS), potentially mitigating cellular damage associated with oxidative stress. nih.gov

Research into the antioxidant properties of anthraquinone compounds has demonstrated their capacity to scavenge hydroxyl radicals (•OH), superoxide radicals (O₂•⁻), and the stable 1,1-diphenyl-2-picrylhydrazyl (DPPH•) free radical. nih.gov The presence of phenolic substituents is considered a key factor in their antioxidant activity. nih.gov For instance, studies on various natural anthraquinones have quantified their free radical scavenging and lipid peroxidation inhibition capabilities. Purpurin, an anthraquinone derivative, has shown a notable scavenging effect on the DPPH radical. researchgate.net In assays measuring the inhibition of lipid peroxidation, kermisic and flavokermisic acids demonstrated significant activity. researchgate.net Theoretical studies further support that anthraquinones may exhibit excellent scavenging activity against the superoxide anion (O₂•⁻), particularly in polar environments, with rate constants significantly higher than some typical antioxidants. acs.org

The structure-activity relationship is crucial in determining the antioxidant efficacy of these compounds. The number and position of hydroxyl groups on the anthraquinone core can influence their radical scavenging ability. While direct studies on this compound are specific, the presence of the 4-hydroxyphenyl group provides a phenolic moiety, which is a well-established structural feature for antioxidant activity. nih.gov This suggests a potential for the compound to act as a hydrogen donor to neutralize free radicals, a common mechanism for phenolic antioxidants.

Table 1: Antioxidant Activity of Select Anthraquinone Derivatives

CompoundAssayResultSource
PurpurinDPPH Radical ScavengingIC₅₀ = 3.491 ± 0.014 µg/ml researchgate.net
Kermisic Acidβ-carotene/linoleic acid (Lipid Peroxidation Inhibition)I% = 76.1 ± 1.5% researchgate.net
Flavokermisic Acidβ-carotene/linoleic acid (Lipid Peroxidation Inhibition)I% = 68.6 ± 2.5% researchgate.net
Quercetin-3-O-β-D-glucuronopyranosideSuperoxide Radical ScavengingIC₅₀ = 4.4 µM researchgate.net

Neuroprotective and Antidepressant Potential through Biochemical Pathways

Derivatives of amino-anthracene-9,10-dione are being explored for their potential in addressing neurological disorders, with research focusing on their ability to modulate key biochemical pathways. impactfactor.orgresearchgate.net A primary target in this area is the monoamine oxidase (MAO) enzyme system, which includes two isoforms, MAO-A and MAO-B. impactfactor.org These enzymes are crucial for the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine. researchgate.net Inhibition of MAO-A is associated with antidepressant effects, while MAO-B inhibition is a therapeutic strategy for neurodegenerative conditions such as Parkinson's and Alzheimer's disease. researchgate.net

Natural anthraquinones have been identified as promising lead compounds for the development of novel MAO inhibitors. impactfactor.org For example, alizarin and purpurin have demonstrated the ability to inhibit MAO-A and MAO-B functionality. impactfactor.orgresearchgate.net Building on these findings, novel synthetic amino-anthracene-9,10-dione derivatives have been developed and evaluated. researchgate.net Studies involving the synthesis of 1H-pyrrole-anthraquinone-carboxamides and 1H-benzimidazole-anthraquinone-carboxamides have shown that specific analogs can significantly inhibit both MAO-A and MAO-B. impactfactor.org

The inhibitory activity is often selective. Certain synthesized compounds show significant MAO-A inhibition when compared to the standard drug clorgyline, suggesting potential antidepressant applications. researchgate.netresearchgate.net Other analogs exhibit strong selective MAO-B inhibition compared to the standard pargyline, indicating their potential utility in managing neurodegenerative illnesses. researchgate.net The presence of a carboxamide linkage involving heterocyclic compounds has been noted to produce robust inhibitory effects on both MAO isoforms. impactfactor.org These findings suggest that the this compound scaffold and its analogs represent a valuable chemical class for the development of new agents targeting neurological and psychiatric disorders through the modulation of monoamine oxidase activity.

Table 2: Monoamine Oxidase (MAO) Inhibitory Activity of Select Anthraquinones

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Source
Purpurin2.50 ± 0.35≥40 researchgate.net
Alizarin30.1 ± 2.60≥60 researchgate.net
Emodin-35.4 researchgate.net

Antiviral Activities (e.g., HIV-1, Human Cytomegalovirus, Influenza)

The aminoanthracene-9,10-dione structure is a recognized pharmacophore with diverse biological activities, including antiviral properties. biointerfaceresearch.com Research has shown that derivatives of this chemical class can inhibit the replication of various viruses, such as Human Immunodeficiency Virus Type 1 (HIV-1), Human Cytomegalovirus (HCMV), and influenza viruses. biointerfaceresearch.com The mechanism of action can vary, with some compounds stimulating the host's immune response, such as interferon production. nih.gov

Specifically, 1-amino-4-arylamino-9,10-anthracenediones, a class to which this compound belongs, have been identified as potential inhibitors of human cytomegalovirus (HCMV). biointerfaceresearch.com HCMV is a significant pathogen, especially in immunocompromised individuals. nih.gov

Furthermore, other substitutions on the anthraquinone core have yielded activity against different viruses. For instance, derivatives of 9,10-anthracenedione with 1,5-bis(diethylaminoethyl)- and 2,6-bis(dimethylaminoacetylamino) fragments have demonstrated antiviral activity against HIV-1. biointerfaceresearch.com In the context of influenza, 1,2- and 1,4-bisadamantanylanthracenediones have been proposed as potential anti-influenza agents due to their capacity to stimulate interferon production. biointerfaceresearch.com A study on a series of 1,5-diamino anthraquinones found them to be effective antiviral agents in mice, with activity linked to interferon induction. nih.gov One of the most active compounds in that study, 1,5-bis[[2-(diethylamino)ethyl]amino]-anthraquinone, protected mice against viral infection at low doses. nih.gov This body of research highlights the versatility of the aminoanthraquinone scaffold in the development of novel antiviral agents targeting a range of viral pathogens.

Table 3: Antiviral Profile of Select Aminoanthraquinone Derivatives

Compound Class/DerivativeTarget VirusObserved Activity/MechanismSource
1-Amino-4-arylamino-9,10-anthracenedionesHuman Cytomegalovirus (HCMV)Identified as potential inhibitors biointerfaceresearch.com
1,5-bis(diethylaminoethyl)- and 2,6-bis(dimethylaminoacetylamino) substituted 9,10-anthracenedionesHIV-1Showed antiviral activity biointerfaceresearch.com
1,2- and 1,4-bisadamantanylanthracenedionesInfluenzaProposed as potential agents due to interferon stimulation biointerfaceresearch.com
1,5-bis[(3-morpholinopropyl)amino]-anthraquinoneEncephalomyocarditis virus (in vivo)Protection against lethal infection via interferon induction nih.gov
1,5-bis[[2-(diethylamino)ethyl]amino]-anthraquinoneEncephalomyocarditis virus (in vivo)Protection against lethal infection at a dose of 8 mg/kg nih.gov

Theoretical and Predictive Modeling in the Research and Development of 1 4 Hydroxyphenyl Amino Anthracene 9,10 Dione

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart (3D-QSAR) are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR or 3D-QSAR models for 1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione have not been detailed in available research, the principles of these techniques are widely applied to the anthraquinone (B42736) class of compounds to predict activities such as anticancer efficacy.

A QSAR study typically involves the calculation of a wide array of molecular descriptors that quantify various aspects of a molecule's structure, including its physicochemical, electronic, and topological properties. These descriptors are then used to build a statistical model that can predict the activity of new, untested compounds. For anthraquinone derivatives, QSAR models have been developed to predict properties like cytotoxicity against various cancer cell lines. These models can help in identifying the key structural features that contribute to the desired biological effect.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept by considering the three-dimensional arrangement of atoms. These techniques generate 3D fields around a set of aligned molecules to represent their steric and electrostatic properties. The resulting contour maps can visually guide medicinal chemists in modifying a lead compound, like this compound, to enhance its activity. For instance, such a study on a series of anthraquinones might reveal that increasing the steric bulk or modifying the electrostatic potential in a specific region of the molecule could lead to improved biological outcomes.

Molecular Docking Simulations for Ligand-Target Interactions

Analysis of DNA Binding Specificity and Modes

Many anthraquinone derivatives are known to exert their biological effects, particularly their anticancer activities, by interacting with DNA. Molecular docking simulations have been employed to investigate how these compounds bind to the DNA double helix. The planar aromatic structure of the anthraquinone core is well-suited for intercalation between DNA base pairs. Docking studies can provide detailed insights into the specific binding modes, such as intercalation or groove binding, and can help to identify the key interactions, like hydrogen bonds and van der Waals forces, that stabilize the ligand-DNA complex. For a compound like this compound, docking simulations could predict its preferred binding site on DNA and the orientation of its hydroxyphenylamino substituent within the DNA grooves, which could influence its biological activity.

Prediction of Enzyme Active Site Interactions and Binding Affinity

Besides DNA, various enzymes are also important targets for anthraquinone derivatives. Molecular docking is frequently used to predict how these compounds interact with the active sites of enzymes such as topoisomerases, kinases, and others implicated in disease pathways. These simulations can reveal the specific amino acid residues involved in binding and can provide an estimate of the binding affinity, often expressed as a docking score or binding energy. This information is crucial for understanding the inhibitory potential of a compound. In the context of this compound, docking studies could be performed against a panel of relevant enzymes to predict its potential targets and to guide the design of more potent and selective inhibitors.

In Silico Drug-Likeness Evaluation and Pharmacokinetic Property Prediction (excluding clinical application)

Before a compound can be considered a viable drug candidate, it must possess a favorable profile of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as pharmacokinetics. In silico methods are now routinely used in the early stages of drug discovery to predict these properties and to assess the "drug-likeness" of a compound. While a specific in silico ADME profile for this compound is not published, the general principles and available tools can be applied to make such predictions.

Various computational models, often based on QSAR principles, are available to predict key pharmacokinetic parameters. These include predictions of oral bioavailability, blood-brain barrier penetration, plasma protein binding, and metabolism by cytochrome P450 enzymes. "Drug-likeness" is often evaluated using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. By calculating these properties for this compound, researchers can get an early indication of its potential to be developed into an orally administered drug.

Computational Design and Virtual Screening for Novel Anthraquinone-Based Agents

The structural scaffold of this compound serves as an excellent starting point for the computational design and discovery of new, potentially more effective therapeutic agents. Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target.

In a typical virtual screening workflow, a library of compounds, which can be either commercially available or virtually generated, is docked into the active site of a target protein. The compounds are then ranked based on their predicted binding affinity. This approach allows researchers to prioritize a smaller, more manageable number of compounds for experimental testing, thereby saving significant time and resources. The structure of this compound can be used as a template to design a focused library of analogues with variations in the substituent groups. This library can then be virtually screened against a panel of relevant biological targets to identify new lead compounds with improved activity and pharmacokinetic profiles. This iterative process of computational design, virtual screening, and experimental validation is a cornerstone of modern drug discovery.

Emerging Research Directions and Future Perspectives for 1 4 Hydroxyphenyl Amino Anthracene 9,10 Dione

Development of Advanced Analytical Probes and Fluorescent Staining Materials

The inherent photophysical properties of the anthracene-9,10-dione scaffold make its derivatives prime candidates for the development of sophisticated analytical tools, including fluorescent probes and specialized staining agents. While research on 1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione is still developing, related structures have demonstrated significant potential in this area.

A notable example is the development of a novel tissue dye, named Neurange stain, from a structurally similar thio-anthraquinone derivative, 1-(4-hydroxyphenylthio)anthracene-9,10-dione. lew.ro This dye was specifically developed for the histopathological examination of brain tissue under light microscopy. lew.ro Research has shown that the Neurange dye exhibits specific staining of white matter in brain tissue sections. lew.ro It produces a distinct brown-orange color in areas rich with axon bundles and myelin sheaths, such as the optic nerve and the cortex, allowing for clear differentiation of various brain structures. lew.ro The development of this specialized stain underscores the potential of this class of compounds to serve as vital tools in histology and neuroscience research. lew.ro

Table 1: Characteristics of Neurange Stain
PropertyDescriptionSource
Core Compound1-(4-Hydroxyphenylthio)anthracene-9,10-dione lew.ro
ApplicationHistopathological staining of brain tissue lew.ro
Target TissueSpecifically stains white matter lew.ro
Observed ColorBrown-orange in areas with axon bundles and myelin sheaths lew.ro
UtilityAllows for microscopic differentiation of brain areas lew.ro

Exploration in Materials Science and Photonic Applications

The field of materials science is actively exploring organic molecules with unique electronic and optical properties for next-generation devices. Anthracene (B1667546) derivatives, in particular, are recognized for their potential in these areas. google.com The core structure of anthracene-9,10-dione and its analogues are considered valuable scaffolds due to their stability and semiconductor properties, making them suitable for various optoelectronic applications. researchgate.net

While specific studies on the application of this compound in OLEDs and OFETs are not yet prevalent, the broader class of anthracene derivatives has been patented for use in organic electronic devices. google.com The semiconducting nature of anthraquinone (B42736) structures suggests their potential utility as components in the active layers of these devices. researchgate.net Future research may focus on modifying the peripheral groups of the this compound molecule to fine-tune its electronic properties, such as charge carrier mobility and emission spectra, to optimize performance in OLED and OFET architectures.

Amino-substituted 9,10-anthracenediones are foundational structures for a wide array of dyes. researchgate.net The versatility of the anthraquinone core allows for the synthesis of dyes with varied colors and properties tailored for specific uses. For instance, 1,4-Dihydroxyanthraquinone (quinizarin) serves as a crucial intermediate in the synthesis of numerous other dyes. wikipedia.org Derivatives have been developed for diverse applications, from coloring plastics, as seen with 1-(methylamino)-4-[(3-methylphenyl)amino]anthracene-9,10-dione, to creating specialized biological stains like the Neurange dye mentioned previously. lew.ro The functional groups on this compound offer opportunities for further synthesis, enabling the creation of new dyes with specific solubility, binding, and spectral characteristics for advanced applications in textiles, electronics, and diagnostics.

Table 2: Examples of Anthracene-9,10-dione Derivatives in Dye Applications
Compound NameApplication AreaSource
1-(4-Hydroxyphenylthio)anthracene-9,10-dioneSpecialized biological stain for brain tissue (Neurange) lew.ro
1,4-Dihydroxyanthraquinone (Quinizarin)Intermediate for indanthrene (B7773128) and alizarin-derived dyes wikipedia.org
1-(Methylamino)-4-[(3-methylphenyl)amino]anthracene-9,10-dioneColoring for various plastics
1-Amino-4-hydroxyanthraquinoneUsed as a hair dye impurity and in dye synthesis nih.gov

Rational Design Principles for Targeted Biological Activity

The anthracene-9,10-dione scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing a range of biological activities, including antitumor properties. nih.govnih.gov Rational design principles are employed to synthesize novel analogues with enhanced potency and selectivity. Research into related compounds provides a framework for how this compound could be modified for targeted biological effects.

Studies on unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones have shown that their ability to inhibit cell growth is significantly higher than related compounds, which correlates with their ability to interact with DNA. nih.gov Similarly, novel analogues of the antineoplastic agent mitoxantrone, based on the 1,4-anthracene-9,10-dione structure, have been synthesized and evaluated for their effects on inflammatory mediators. nih.gov For example, a disubstituted derivative demonstrated significant inhibition of nitric oxide, TNF-α, and IL-1β production in cell-based assays. nih.gov These findings illustrate a key design principle: the nature and positioning of substituents on the anthraquinone core directly modulate biological activity. The hydroxyl and amino moieties on this compound serve as key handles for introducing new functional groups to alter properties like solubility, cell permeability, and target binding affinity.

Bio-conjugation and Prodrug Strategies (Conceptual Framework)

Modern drug development often utilizes bio-conjugation and prodrug strategies to overcome challenges related to bioavailability, stability, and targeted delivery. nih.gov Prodrugs are inactive compounds that are converted into the active parent drug within the body through enzymatic or chemical processes. nih.gov This approach is frequently used to enhance properties like permeability and solubility. nih.gov

The structure of this compound is well-suited for these strategies. The phenolic hydroxyl group and the secondary amine are ideal points for chemical modification.

Prodrugs: The hydroxyl group could be esterified to create a more lipophilic prodrug, potentially enhancing its ability to cross cell membranes. Upon entering a cell, endogenous esterase enzymes would cleave the ester, releasing the active parent compound.

Bio-conjugation: The compound could be conjugated to a targeting moiety, such as a peptide that recognizes a specific receptor on cancer cells or a polymer like polyethylene (B3416737) glycol (PEG) to improve its pharmacokinetic profile. These strategies represent a conceptual framework for enhancing the therapeutic potential of this molecule by improving its drug-like properties and enabling targeted delivery.

Integration of Multi-omics Data in Comprehensive Mechanistic Elucidation

To fully understand the biological effects of a compound like this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—such as transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles)—offers a comprehensive view of the molecular changes induced by the compound. nih.gov

Green Chemistry Approaches in the Synthesis of Anthraquinone Derivatives

The synthesis of anthraquinone derivatives, a critical class of compounds used extensively in the dye and pharmaceutical industries, has traditionally involved methods that are often energy-intensive and utilize hazardous reagents and solvents. In response to growing environmental concerns, significant research efforts have been directed towards developing more sustainable and eco-friendly synthetic routes. These "green chemistry" approaches focus on minimizing waste, reducing energy consumption, and employing less toxic substances, thereby aligning chemical manufacturing with principles of sustainability. Key strategies include the use of alternative energy sources like microwave and ultrasound, the development of solvent-free reaction conditions, and the application of recyclable and non-toxic catalysts.

Modern synthetic methodologies are increasingly moving away from conventional heating techniques, which can be slow and inefficient. Microwave-assisted synthesis, for instance, has emerged as a powerful tool for accelerating organic reactions. rasayanjournal.co.in This technique offers advantages such as significantly shorter reaction times, higher yields, and often, enhanced product purity. asianpubs.org For the synthesis of anthraquinone dyes, microwave irradiation allows for one-pot, solvent-free reactions, which drastically reduces the generation of volatile organic waste. rasayanjournal.co.in This non-conventional energy source provides a cleaner and more efficient alternative to traditional methods that often require high-boiling point polar solvents like DMSO and DMF. rasayanjournal.co.in

Similarly, ultrasound-assisted synthesis has proven effective for producing N-aryl anthraquinone derivatives. researchgate.net Sonication can promote chemical reactions through the phenomenon of acoustic cavitation, leading to faster and more efficient processes. researchgate.netksu.edu.sa In the context of synthesizing anilino quinones (a class to which this compound belongs), ultrasound can facilitate N-arylation reactions, often resulting in cleaner products that require less chromatographic purification. researchgate.net The use of ultrasound can also enable reactions to proceed under milder conditions and can favor more selective mechanistic pathways. researchgate.net

Another cornerstone of green synthesis is the reduction or elimination of hazardous solvents. Research has demonstrated successful catalyst-free and solvent-free, one-pot condensation reactions for preparing various aminoanthraquinone derivatives. researchgate.net These methods not only simplify the experimental setup but also yield products in high purity and excellent yields within a short timeframe, representing a significant step towards environmentally benign chemical production. researchgate.net

The development of novel catalytic systems is also pivotal. One-pot syntheses of substituted anthraquinones have been achieved using Mo-V-P heteropoly acids as bifunctional catalysts. researchgate.netscirp.org These catalysts act as both strong Brønsted acids and oxidizing agents, allowing for the condensation and subsequent oxidation steps to occur in a single operation. researchgate.netscirp.org A key advantage is the ability to regenerate and reuse these catalysts, which minimizes waste and improves the economic feasibility of the process. researchgate.net

Furthermore, the shift from traditional batch processing to continuous-flow manufacturing offers enhanced safety and efficiency for producing key intermediates like 1-aminoanthraquinone (B167232). mdpi.com Continuous-flow reactors provide superior control over reaction parameters such as temperature and residence time, leading to improved yield and purity while minimizing the risks associated with high-temperature, high-pressure reactions. mdpi.com

These emerging green chemistry strategies represent a paradigm shift in the synthesis of anthraquinone derivatives. By focusing on process intensification, waste minimization, and the use of safer materials, these approaches pave the way for a more sustainable chemical industry.

Green Synthesis MethodEnergy SourceKey AdvantagesExample Application
Microwave-Assisted Synthesis Microwaves- Shorter reaction times- Higher yields- Solvent-free conditions- High product purityOne-pot synthesis of various anthraquinone dyes. rasayanjournal.co.in
Ultrasound-Assisted Synthesis Ultrasound- Faster, more efficient reactions- Cleaner products requiring less purification- Milder reaction conditionsSynthesis of anilino quinone and indolo quinone derivatives. researchgate.net
Catalyst-Free Synthesis Conventional Heat- Eliminates catalyst cost and toxicity- Solvent-free conditions- High yields and purityOne-pot, three-component condensation for aminoanthraquinone derivatives. researchgate.net
Heteropoly Acid Catalysis Conventional Heat- One-pot synthesis- Bifunctional (acid and oxidant)- Catalyst is reusableSynthesis of substituted 9,10-anthraquinones from 1,4-naphthoquinone. researchgate.netscirp.org
Continuous-Flow Method Conventional Heat- Enhanced safety and control- High efficiency and controllability- Process intensificationHigh-temperature ammonolysis for 1-aminoanthraquinone synthesis. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione with high purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nitration of anthracene, reduction to introduce amino groups, and substitution to add hydroxyl and aryl substituents. For example:

  • Step 1 : Nitration of anthracene at position 1 using nitric acid/sulfuric acid mixtures .
  • Step 2 : Reduction of the nitro group to an amino group using zinc or iron under acidic conditions .
  • Step 3 : Hydroxy and phenoxy group introduction via nucleophilic substitution (e.g., using 4-hydroxyphenylamine) in polar solvents like DMF at controlled temperatures (60–80°C) .
    • Critical Parameters : Solvent polarity (e.g., DMF enhances solubility), temperature control to avoid side reactions, and purification via column chromatography to isolate high-purity products .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to identify aromatic protons (δ 6.8–8.5 ppm) and carbonyl carbons (δ 180–190 ppm). Substituent positions are confirmed by coupling patterns (e.g., para-substituted phenyl groups show symmetrical splitting) .
  • IR : Detect characteristic carbonyl (C=O) stretches (~1670 cm1^{-1}) and N–H bends (~1600 cm1^{-1}) .
  • UV-Vis : Anthraquinone cores exhibit strong absorption at 250–400 nm; substituents like hydroxyl groups shift λmax due to conjugation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Comparative Analysis : Compare functional group modifications (e.g., hydroxyl vs. methoxy substituents) across analogs to isolate activity drivers .
  • Assay Standardization : Replicate studies under uniform conditions (e.g., pH 7.4, 37°C for antimicrobial assays) to minimize variability .
  • Computational Modeling : Use DFT calculations to predict binding affinities with target proteins (e.g., DNA topoisomerases for anticancer activity) and validate via docking simulations .

Q. How do electron-donating substituents (e.g., hydroxyl, amino) affect the photophysical properties of this anthraquinone derivative?

  • Methodological Answer :

  • Experimental Approach : Synthesize derivatives with varying substituents (e.g., 1-amino vs. 1-hydroxy) and measure fluorescence quantum yields and Stokes shifts.
  • Findings : Hydroxyl groups enhance intramolecular charge transfer (ICT), red-shifting emission spectra (~50 nm shift compared to non-substituted analogs) .
  • Applications : Tuned photophysical properties enable use in OLEDs (high electron mobility) or as fluorescent probes for nitroaromatic detection .

Q. What mechanistic insights explain the regioselectivity observed in nucleophilic substitution reactions of this compound?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates. For example, phenoxy group substitution at position 2 is favored due to steric hindrance at position 1 .
  • Theoretical Analysis : Calculate Fukui indices to predict electrophilic sites; anthraquinone C-2 and C-4 positions show higher reactivity .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility data for this compound in aqueous vs. organic solvents?

  • Methodological Answer :

  • Variable Factors : Differences in crystallinity (amorphous vs. crystalline forms) and pH-dependent ionization of hydroxyl/amino groups.
  • Resolution : Characterize solubility in buffered solutions (pH 1–14) and correlate with pKa values (~9.5 for phenolic -OH) .

Experimental Design Considerations

Q. How to design a stability study for this compound under varying storage conditions?

  • Methodological Answer :

  • Parameters : Test degradation in dark vs. UV light, humidity (20–80% RH), and temperatures (4°C, 25°C, 40°C).
  • Analytical Tools : Use accelerated stability testing via HPLC-UV to quantify degradation products (e.g., oxidized quinones) .

Comparative Studies

Q. How does the antimicrobial activity of this compound compare to structurally similar anthraquinones?

  • Methodological Answer :

  • Assay Design : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Results : The 4-hydroxyphenylamino group enhances membrane penetration, yielding MIC values 2–4× lower than methyl-substituted analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.